Cas no 53948-10-0 (Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy-)
![Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- structure](https://ja.kuujia.com/scimg/cas/53948-10-0x500.png)
Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- 化学的及び物理的性質
名前と識別子
-
- Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy-
- Aristolactam BIII
- 1,2,9-Trimethoxydibenzo[cd,f]indol-4(5H)-one
- 3,4,6-trimethoxyaristolactame
- aristolactam A II
- aristololactam A-II
- Aristololactam B III
- Dibenz(cd,f)indol-4(5H)-one,2-hydroxy-1-methoxy
- [ "" ]
- CHEMBL390715
- FS-9996
- CS-0090953
- HY-122989
- 1,2,9-Trimethoxydibenz[cd,f]indol-4(5H)-one
- 4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
- AKOS032948681
- 6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOLE-3-CARBOXYLICACID
- AristolactamBIII
- 53948-10-0
- 4,14,15-trimethoxy-10-azatetracyclo(7.6.1.02,7.012,16)hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
- 4,14,15-trimethoxy-10-azatetracyclo[7.6.1.0(2),?.0(1)(2),(1)?]hexadeca-1(16),2(7),3,5,8,12,14-heptaen-11-one
- DA-48992
-
- MDL: MFCD17214799
- インチ: InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20)
- InChIKey: OQKGOEOSXXHWFQ-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC
計算された属性
- せいみつぶんしりょう: 309.10000
- どういたいしつりょう: 309.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 56.8Ų
じっけんとくせい
- 色と性状: Yellow powder
- PSA: 60.28000
- LogP: 3.40410
Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- セキュリティ情報
- ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい
Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50560-5mg |
1,2,9-Trimethoxydibenzo[cd,f]indol-4(5H)-one |
53948-10-0 | ,HPLC≥95% | 5mg |
¥4418.0 | 2023-09-08 | |
TargetMol Chemicals | TN3445-5mg |
Aristolactam BIII |
53948-10-0 | 5mg |
¥ 4280 | 2024-07-20 | ||
A2B Chem LLC | AB53575-25mg |
1,2,9-Trimethoxydibenz[cd,f]indol-4(5H)-one |
53948-10-0 | 98% by HPLC | 25mg |
$2660.00 | 2024-04-19 | |
A2B Chem LLC | AB53575-500mg |
1,2,9-Trimethoxydibenz[cd,f]indol-4(5H)-one |
53948-10-0 | 98% by HPLC | 500mg |
$25006.00 | 2024-04-19 | |
Ambeed | A1337736-1mg |
1,2,9-Trimethoxydibenzo[cd,f]indol-4(5H)-one |
53948-10-0 | 95% | 1mg |
$143.0 | 2025-03-01 | |
TargetMol Chemicals | TN3445-5 mg |
Aristolactam BIII |
53948-10-0 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
A2B Chem LLC | AB53575-100mg |
1,2,9-Trimethoxydibenz[cd,f]indol-4(5H)-one |
53948-10-0 | 98% by HPLC | 100mg |
$7770.00 | 2024-04-19 | |
TargetMol Chemicals | TN3445-1 mL * 10 mM (in DMSO) |
Aristolactam BIII |
53948-10-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
A2B Chem LLC | AB53575-50mg |
1,2,9-Trimethoxydibenz[cd,f]indol-4(5H)-one |
53948-10-0 | 98% by HPLC | 50mg |
$4506.00 | 2024-04-19 | |
A2B Chem LLC | AB53575-10mg |
1,2,9-Trimethoxydibenz[cd,f]indol-4(5H)-one |
53948-10-0 | 98% by HPLC | 10mg |
$1277.00 | 2024-04-19 |
Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy-に関する追加情報
Recent Advances in the Study of Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- (CAS: 53948-10-0)
Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- (CAS: 53948-10-0) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a bioactive molecule, particularly in the context of anticancer and neuroprotective applications. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer properties of Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy-. The researchers demonstrated that this compound exhibits potent inhibitory effects on the proliferation of several cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway and modulates key signaling molecules such as p53 and Bcl-2. These findings suggest its potential as a lead compound for developing novel anticancer agents.
In addition to its anticancer properties, recent research has also explored the neuroprotective effects of Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy-. A 2024 study in Neuropharmacology reported that this compound attenuates oxidative stress and inflammation in neuronal cells, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized in vitro and in vivo models to validate these effects, providing a robust foundation for further preclinical development.
The synthesis of Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- has also seen advancements. A recent publication in Organic Letters detailed an efficient, scalable synthetic route that improves yield and reduces the use of hazardous reagents. This methodological innovation is critical for facilitating future research and potential industrial applications of the compound.
Despite these promising developments, challenges remain. The pharmacokinetic properties of Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy-, such as its bioavailability and metabolic stability, require further optimization. Ongoing studies are focusing on structural modifications to enhance these properties while retaining its bioactivity. Collaborative efforts between chemists and pharmacologists are essential to translate these findings into clinically viable therapeutics.
In conclusion, Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy- (CAS: 53948-10-0) represents a versatile scaffold with significant therapeutic potential. Continued research into its mechanisms, synthetic accessibility, and pharmacological optimization will be crucial for unlocking its full clinical value. This brief underscores the importance of interdisciplinary collaboration in advancing this promising compound from the bench to the bedside.
53948-10-0 (Dibenz[cd,f]indol-4(5H)-one,1,2,9-trimethoxy-) 関連製品
- 97399-91-2(Aristolactam AIIIa)
- 55610-00-9(Aristololactam II)
- 53948-09-7(Aristolactam BII)
- 53948-07-5(Aristolactam A II)
- 116064-76-7(Dibenz[cd,f]indol-4(5H)-one,1,2,3-trimethoxy-)
- 112501-42-5(Piperolactam A)
- 13395-02-3(Aristolactam I)
- 2137752-17-9(Benzaldehyde, 4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-)
- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)
- 1417744-82-1((1R,3R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)